Biotin-PEG2-Azide
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Overview
Description
Biotin-PEG2-Azide is a compound that combines biotin, polyethylene glycol (PEG), and an azide group. It is primarily used in click chemistry, a class of bioconjugation reactions that are highly efficient and specific. The compound is often employed as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates .
Mechanism of Action
Target of Action
Biotin-PEG2-Azide is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that contain Alkyne groups . It can also interact with molecules containing DBCO or BCN groups .
Mode of Action
this compound operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, it can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the degradation of target proteins. As a PROTAC linker, it facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein.
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability, which can enhance its bioavailability .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . By facilitating the formation of a ternary complex with an E3 ubiquitin ligase, it leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the stability and efficacy of the compound can be affected by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
Biotin-PEG2-Azide plays a crucial role in biochemical reactions, particularly in bioconjugation. It interacts with terminal alkynes to form stable triazole linkages through click chemistry. This interaction is bioorthogonal, meaning it does not interfere with biological systems. The inclusion of a hydrophilic PEG2 spacer in this compound enhances its aqueous solubility and reduces steric hindrance, particularly when binding to avidin molecules . This reagent can also react with phosphine-labeled molecules through Staudinger chemistry, making it versatile for various biochemical applications .
Cellular Effects
This compound influences various types of cells and cellular processes. It is used to label biomolecules such as DNA, oligonucleotides, and proteins, which can then be bound to avidin or streptavidin for further purification and detection . This labeling can impact cell signaling pathways, gene expression, and cellular metabolism by enabling the study of specific biomolecular interactions and processes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms stable triazole linkages with terminal alkynes via click chemistry, either copper-catalyzed or copper-free . This binding interaction is highly specific and efficient, allowing for precise bioconjugation. Additionally, this compound can react with phosphine-labeled molecules through Staudinger chemistry, further expanding its utility in molecular biology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The product is stable when stored at -20°C in the dark and can be transported at room temperature for up to three weeks . Long-term effects on cellular function observed in in vitro or in vivo studies include the stability of the biotinylation and the persistence of labeled biomolecules within the cell .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, it effectively labels biomolecules without causing toxicity. At high doses, there may be adverse effects, including potential toxicity or interference with normal cellular functions . Threshold effects observed in studies indicate that careful dosage optimization is necessary to achieve desired outcomes without adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to biotinylation and bioconjugation. It interacts with enzymes and cofactors that facilitate the formation of stable triazole linkages with terminal alkynes . This interaction can affect metabolic flux and metabolite levels by enabling the study of specific metabolic processes and pathways within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG2 spacer enhances its aqueous solubility, facilitating its distribution and localization within the cell . This property is crucial for efficient bioconjugation and labeling of target biomolecules.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, enabling precise labeling and study of specific cellular structures and processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG2-Azide is synthesized through a series of chemical reactions that involve the conjugation of biotin with PEG and the introduction of an azide group. The process typically involves:
Activation of Biotin: Biotin is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG-diamine, to form biotin-PEG.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification: The product is purified using techniques such as chromatography and crystallization to remove impurities and by-products
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG2-Azide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between the azide group and an alkyne group.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and is used with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate and a reducing agent such as sodium ascorbate.
SPAAC: Does not require a catalyst but uses strained alkynes like DBCO or BCN
Major Products
Scientific Research Applications
Biotin-PEG2-Azide has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in labeling and tracking biomolecules, such as proteins and nucleic acids, through biotin-streptavidin interactions.
Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications.
Industry: Applied in the production of diagnostic tools and biosensors
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG3-Azide: Contains an additional PEG unit, providing greater flexibility and solubility.
Biotin-PEG4-Azide: Contains two additional PEG units, further enhancing solubility and reducing steric hindrance.
Uniqueness
Biotin-PEG2-Azide is unique due to its balance of flexibility and solubility, making it suitable for a wide range of applications. Its azide group allows for efficient click chemistry reactions, while the PEG2 spacer provides adequate distance between biotin and the target molecule, reducing steric hindrance .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)/t12-,13-,15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEZMVONEJMGLZ-YDHLFZDLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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